

# An In-depth Technical Guide to the Chemical and Physical Properties of Triflumizole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Triflumizole

Cat. No.: B033211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Triflumizole** is a broad-spectrum imidazole fungicide used extensively in agriculture to control a variety of fungal diseases, including powdery mildew and scab on fruits and vegetables.<sup>[1]</sup> Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical and physical properties of **Triflumizole**, its mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

## Chemical and Physical Properties

**Triflumizole** is characterized by the following properties, summarized for clarity in the tables below.

### Table 1: General Chemical Information for Triflumizole

Property	Value	Source(s)
IUPAC Name	(1E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1H-imidazol-1-yl)-2-propoxyethan-1-imine	[3]
CAS Number	68694-11-1	[4]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> ClF <sub>3</sub> N <sub>3</sub> O	[4]
Molecular Weight	345.75 g/mol	[4]
Appearance	Colorless to yellowish crystals or powder	[2][5]
Synonyms	NF-114, Procure, Trifmine	[6][7]

**Table 2: Physicochemical Properties of Triflumizole**

Property	Value	Source(s)
Melting Point	63.5 °C	[2][5]
Boiling Point	Decomposes before boiling	[5]
Water Solubility	10.2 mg/L at 20 °C	[5]
Log P (Octanol/Water Partition Coefficient)	4.56 - 5.12	[1][8]
Vapor Pressure	1.4 x 10 <sup>-6</sup> mm Hg at 25 °C	[5]
pKa	3.70 at 25 °C	[5]
Stability	Stable under recommended storage conditions	[5]

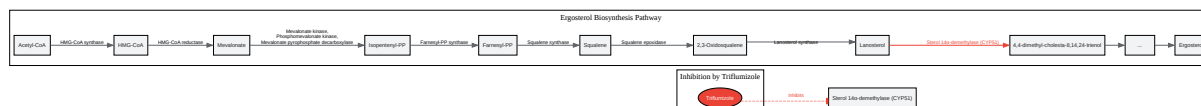
## Mechanism of Action

**Triflumizole's** primary mode of action as a fungicide is the inhibition of sterol 14 $\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is

crucial for maintaining membrane integrity and function.[9] By inhibiting CYP51, **Triflumizole** disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[9]

## Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by **Triflumizole**.



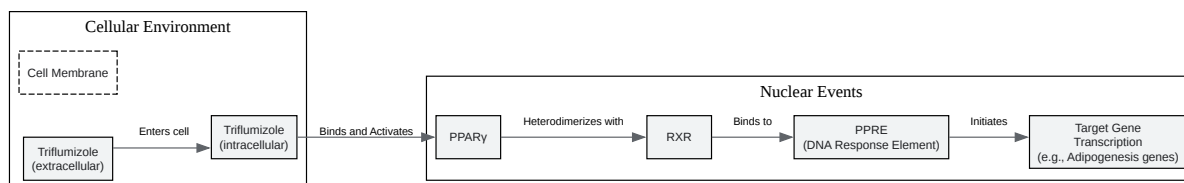
[Click to download full resolution via product page](#)

Inhibition of the Ergosterol Biosynthesis Pathway by **Triflumizole**.

## Secondary Signaling Pathway: PPAR $\gamma$ Activation

Recent studies have identified **Triflumizole** as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ), a nuclear receptor that plays a key role in adipogenesis (fat cell differentiation) and lipid metabolism.[5] This finding suggests potential off-target effects of **Triflumizole** in non-fungal organisms.

The following diagram illustrates the general mechanism of PPAR $\gamma$  activation.



[Click to download full resolution via product page](#)

Activation of the PPAR $\gamma$  Signaling Pathway by **Triflumizole**.

## Experimental Protocols

Detailed experimental protocols for the analysis of **Triflumizole** are crucial for research and regulatory purposes. The following sections outline the methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based on published literature.

### High-Performance Liquid Chromatography (HPLC) for Triflumizole Residue Analysis in Crops

This method is suitable for the determination of **Triflumizole** and its primary metabolite in various crop matrices.[3]

#### 1. Sample Preparation:

- **Extraction:** Homogenize the crop sample and extract with methanol.
- **Liquid-Liquid Partitioning:** Partition the methanol extract with dichloromethane to transfer **Triflumizole** and its metabolite into the organic phase.
- **Clean-up:** Pass the dichloromethane extract through a Florisil solid-phase extraction (SPE) cartridge to remove interfering matrix components. Elute the analytes with a suitable solvent mixture (e.g., acetone in hexane).

- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

## 2. HPLC Conditions:

- Instrument: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.01 M carbonate buffer, pH 9.0). A typical starting condition could be a 70:30 (v/v) mixture of acetonitrile and buffer.[3]
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength of 230 nm.
- Injection Volume: 10-20 µL.

## 3. Quantification:

- Prepare a calibration curve using certified reference standards of **Triflumizole** and its metabolite.
- Quantify the analytes in the sample extracts by comparing their peak areas to the calibration curve.

# Gas Chromatography (GC) for Triflumizole Residue Analysis

This method is often used for the analysis of **Triflumizole** in complex matrices like soil and can involve a derivatization step to improve sensitivity.

## 1. Sample Preparation:

- Extraction: Extract the sample (e.g., soil) with a suitable solvent system, which may involve alkaline hydrolysis to convert **Triflumizole** and its metabolites to a common aniline moiety (4-chloro-2-(trifluoromethyl)aniline).

- Derivatization: Derivatize the aniline moiety with an agent like heptafluorobutyric anhydride (HFBA) to create a more volatile and electron-capturing derivative suitable for GC-ECD analysis.
- Clean-up: Perform a clean-up step using SPE or liquid-liquid partitioning to remove matrix interferences.

## 2. GC Conditions:

- Instrument: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
- Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injector: Splitless or pulsed splitless injection.
- Temperature Program:
  - Initial Oven Temperature: e.g., 80-100 °C, hold for 1-2 minutes.
  - Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
  - Final Hold: Hold at the final temperature for 5-10 minutes.
- Detector Temperature: 300-320 °C for ECD.

## 3. Quantification:

- Prepare calibration standards of the derivatized analyte.
- Quantify the analyte in the derivatized sample extracts by comparing the peak response to the calibration curve.

## Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of **Triflumizole**, its fungicidal mechanism of action through the inhibition of ergosterol biosynthesis, and its potential off-target effects on the PPAR $\gamma$  signaling pathway. The outlined experimental protocols for HPLC and GC analysis offer a foundation for researchers and analytical scientists working with this compound. A thorough understanding of these properties and methodologies is essential for the effective and safe use of **Triflumizole** in agricultural applications and for assessing its potential impact on non-target organisms.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Frontiers | PPAR $\gamma$  in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 2. Regulation of Ergosterol Biosynthesis in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Residue analysis of triflumizole and its metabolite in crops by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. jchr.org [jchr.org]
- 8. researchgate.net [researchgate.net]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Triflumizole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033211#chemical-and-physical-properties-of-triflumizole]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)